

In-Depth Technical Guide to the Structural Elucidation of (+)-N-Desmethyl Tramadol-d3

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Compound of Interest		
Compound Name:	(+)-N-Desmethyl Tramadol-d3	
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Abstract: **(+)-N-Desmethyl Tramadol-d3** is a deuterated analog of **(+)-N-Desmethyl Tramadol**, a primary active metabolite of the analgesic drug Tramadol. This document provides a comprehensive guide to the structural elucidation of **(+)-N-Desmethyl Tramadol-d3**, synthesizing information from analytical methodologies applied to Tramadol and its metabolites. It outlines the common analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including the active metabolite O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2)[1]. The N-desmethyl metabolite, while having a lesser affinity for opioid receptors compared to O-desmethyltramadol, is still a significant component in the metabolic profile of tramadol[1][2].

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods. **(+)-N-Desmethyl Tramadol-d3** serves as a valuable internal standard for the quantification of (+)-N-Desmethyl Tramadol in biological matrices, minimizing variations from sample preparation and instrument response[3]. The



structural integrity and isotopic purity of such standards are paramount for reliable analytical results. This guide details the methodologies for the structural elucidation of **(+)-N-Desmethyl Tramadol-d3**.

Chemical Structure

- Systematic Name: (1R,2R)-1-(3-methoxyphenyl)-2-((methyl-d3-amino)methyl)cyclohexanol
- Molecular Formula: C15H20D3NO2[3]
- Molecular Weight: Approximately 252.37 g/mol [4]

The deuterium atoms are typically introduced on the N-methyl group to provide a stable isotopic label with a distinct mass shift from the unlabeled analyte.

Analytical Techniques for Structural Elucidation

A combination of spectroscopic and spectrometric techniques is employed for the complete structural characterization of **(+)-N-Desmethyl Tramadol-d3**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The absence of signals in the ¹H NMR spectrum corresponding to the N-methyl protons and the altered splitting patterns in adjacent protons can confirm the position of deuterium labeling.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS)
 provides fragmentation patterns that are crucial for confirming the connectivity of the
 molecule and the location of the deuterium label.
- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to separate the compound from impurities and to determine its retention time, which is a key identifying characteristic[5][6][7]. Chiral chromatography can be employed to confirm the enantiomeric purity of the (+) form[7][8][9].

Experimental Protocols High-Resolution Mass Spectrometry (HRMS)



Objective: To confirm the elemental composition and determine the exact mass of the molecule.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source.

Methodology:

- Sample Preparation: Dissolve a small amount of (+)-N-Desmethyl Tramadol-d3 in a suitable solvent such as methanol to a final concentration of approximately 1 μg/mL.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μL/min.
- Mass Spectrometer Settings (Positive Ion Mode):
 - Ion Source: ESI
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Mass Range: m/z 50-500
 - Resolution: >60,000 FWHM
- Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
 Compare the experimentally measured mass with the theoretically calculated mass for C₁₅H₂₀D₃NO₂ + H⁺. The mass difference should be within 5 ppm. The extracted ion chromatogram for the protonated desmethyl tramadol would be at m/z 250.1802[10].

Tandem Mass Spectrometry (MS/MS)

Objective: To elucidate the molecular structure by analyzing the fragmentation pattern.

Instrumentation: A triple quadrupole or ion trap mass spectrometer.

Methodology:



- Sample Introduction: Infuse the sample as described for HRMS or inject it onto an LC column for separation prior to MS analysis.
- Precursor Ion Selection: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).
- Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
- Fragment Ion Analysis: Acquire the product ion spectrum.
- Data Interpretation: The fragmentation of N-Desmethyl Tramadol typically involves the loss of
 the dimethylamine group or related fragments[10]. For the d3 analog, a characteristic
 fragment ion corresponding to the loss of the deuterated methylamine side chain would be
 observed, confirming the location of the deuterium labels. A prominent peak representing the
 amine-containing residue is often observed[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the overall chemical structure and the site of deuteration.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of (+)-N-Desmethyl Tramadol-d3 in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Expected Observations: The spectrum should show signals corresponding to the aromatic protons, the cyclohexyl ring protons, and the methoxy group protons. A key confirmation of the d3 labeling is the absence of the N-methyl singlet that would be present in the nondeuterated compound.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C NMR spectrum.
- Expected Observations: The spectrum will show signals for all carbon atoms. The carbon
 of the N-CD₃ group will exhibit a characteristic triplet in the proton-coupled spectrum due
 to coupling with deuterium (spin I=1) and will be significantly less intense or absent in the
 proton-decoupled spectrum.

Chiral Liquid Chromatography

Objective: To confirm the enantiomeric purity of the (+)-enantiomer.

Methodology:

- Chromatographic System: An HPLC or UHPLC system with a chiral column. A chiral alpha-1-acid glycoprotein (AGP) column can be used[7][12].
- Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., ammonium acetate)[7][12].
- Detection: UV or MS detection.
- Procedure: Inject a solution of (+)-N-Desmethyl Tramadol-d3 and a racemic standard of N-Desmethyl Tramadol. The (+)-enantiomer should elute at a specific retention time, and no significant peak should be observed at the retention time corresponding to the (-)-enantiomer.

Data Presentation

Table 1: Representative Mass Spectrometry Data



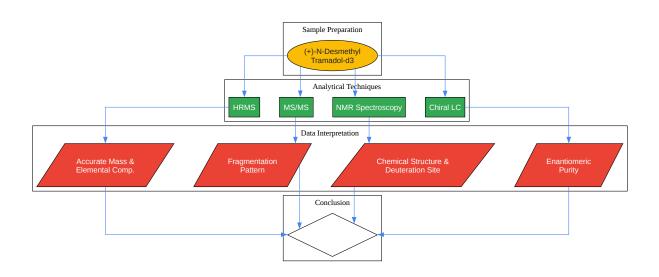
Technique	Parameter	Expected Value for (+)-N- Desmethyl Tramadol-d3
HRMS	[M+H] ⁺ (Calculated)	253.2012
[M+H]+ (Observed)	Within 5 ppm of calculated	
MS/MS	Precursor Ion (m/z)	253.2
Major Fragment Ions (m/z)	Fragments corresponding to the loss of water, the deuterated aminomethyl group, and cleavage of the cyclohexyl ring. A key fragment at m/z 61.08 (CH ₃ N+D ₃) would be indicative of the deuterated side chain.	

Table 2: Representative ¹H NMR Data (Predicted, based on non-deuterated analog)

Proton Assignment	Chemical Shift (ppm)	Multiplicity
Aromatic (3H)	6.7 - 7.3	m
-OCH₃ (3H)	~3.8	S
Cyclohexyl (11H)	1.4 - 2.8	m
-N-CH ₂ - (2H)	~2.5	m
ОН	Variable	br s
N-CH₃	Absent	-

Visualizations

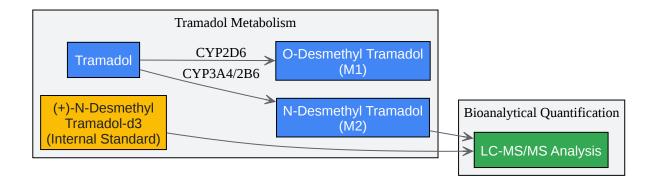




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Caption: Experimental workflow for the structural elucidation of (+)-N-Desmethyl Tramadol-d3.





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Caption: Metabolic pathway of Tramadol and the role of the deuterated internal standard.

Conclusion

The structural elucidation of **(+)-N-Desmethyl Tramadol-d3** requires a multi-faceted analytical approach. The combination of high-resolution mass spectrometry, tandem mass spectrometry, NMR spectroscopy, and chiral chromatography provides the necessary data to confirm the elemental composition, molecular structure, location of the deuterium label, and enantiomeric purity. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other deuterated internal standards, ensuring their suitability for use in regulated bioanalytical assays.

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